molecular formula C35H32N4O8 B15251533 Fmoc-D-Alg(Z)2-OH

Fmoc-D-Alg(Z)2-OH

Cat. No.: B15251533
M. Wt: 636.6 g/mol
InChI Key: XCMJTCOTFNNPLQ-SSEXGKCCSA-N
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Description

Fmoc-D-Alg(Z)2-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-amino acid derivative featuring two benzyloxycarbonyl (Z) groups on its side chain. This compound is primarily used in solid-phase peptide synthesis (SPPS) under Fmoc chemistry protocols. The Fmoc group protects the α-amino group during synthesis, while the Z groups shield reactive side-chain functionalities. The D-configuration of the amino acid introduces structural diversity into peptides, enhancing resistance to enzymatic degradation and enabling applications in therapeutics and biochemical research .

The Z (benzyloxycarbonyl) protecting group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) or hydrogenolysis for removal. This stability aligns with SPPS workflows, where side-chain protections are retained during Fmoc deprotection (using piperidine) and cleaved during final resin cleavage .

Properties

Molecular Formula

C35H32N4O8

Molecular Weight

636.6 g/mol

IUPAC Name

(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m1/s1

InChI Key

XCMJTCOTFNNPLQ-SSEXGKCCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Z)2-OH typically involves multiple steps. The starting material, D-alanine, is first protected with a fluorenylmethyloxycarbonyl group. This is achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The resulting Fmoc-D-alanine is then further modified by introducing benzyloxycarbonyl groups. This is done by reacting Fmoc-D-alanine with benzyloxycarbonyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-D-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and benzyloxycarbonyl groups protect the amino and carboxyl groups of D-alanine, respectively, allowing for selective reactions at specific sites .

Molecular Targets and Pathways: The compound itself does not have direct biological targets. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, influencing biological pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Protecting Groups Molecular Weight (g/mol) Coupling Efficiency Deprotection Conditions Key Applications References
This compound Fmoc, 2×Z ~500 (estimated) Moderate (HBTU/HOBt) TFA (≥95%) or HBr/AcOH Peptides with D-residues
Fmoc-Arg(Boc)2-OH Fmoc, 2×Boc 596.68 Slow (requires PyBOP) TFA (≥95%) Arg-rich peptides, antimicrobials
Fmoc-His(Trt)-OH Fmoc, Trt ~472 High (HBTU/DIEA) Dilute TFA (1–2%) or AcOH His-containing enzymes
Fmoc-D-Lys(Alloc)-OH Fmoc, Alloc ~450 Standard (DIC/HOBt) Pd(0)/PhSiH₃ Orthogonal synthesis strategies
Fmoc-Asn(Trt)-OH Fmoc, Trt ~500 High (HBTU/NMP) TFA (≥95%) Asparagine glycosylation sites

Key Insights:

Protecting Group Stability :

  • Z groups (in this compound) and Boc (in Fmoc-Arg(Boc)2-OH) are stable under basic Fmoc deprotection but require strong acids (TFA) for cleavage. In contrast, Alloc (allyloxycarbonyl) in Fmoc-D-Lys(Alloc)-OH is removed via palladium-catalyzed deprotection, enabling orthogonal strategies .
  • Trityl (Trt) groups (e.g., in Fmoc-His(Trt)-OH) offer stability during coupling and mild deprotection (dilute TFA), making them ideal for sensitive residues like histidine .

Coupling Efficiency :

  • Bulky side-chain protections (e.g., Boc in Arg derivatives) slow coupling, necessitating stronger activators like PyBOP or extended reaction times . This compound, with two Z groups, may require HBTU/HOBt activation for optimal efficiency .
  • Residues like Fmoc-His(Trt)-OH exhibit high coupling efficiency due to Trt’s moderate steric hindrance .

Deprotection Specificity :

  • Z groups are less commonly used in modern SPPS due to harsh cleavage conditions (e.g., HBr/AcOH), which can damage acid-sensitive residues. Trt and Alloc are preferred for milder workflows .

Applications: this compound is specialized for incorporating D-amino acids into peptides, enhancing stability against proteases . Fmoc-Arg(Boc)2-OH is critical for synthesizing arginine-rich peptides (e.g., cell-penetrating peptides), while Fmoc-His(Trt)-OH is essential for metalloenzyme studies .

Research Findings and Challenges

Analytical Methods:

  • Chiral HPLC (e.g., Chiral MX columns) is critical for assessing enantiomeric purity in D-amino acid derivatives like this compound, as seen in Fmoc-His(Trt)-OH analysis .

Limitations:

  • The Z group’s acid lability limits compatibility with acid-sensitive moieties (e.g., Trp or Met). Newer protections like Alloc or ivDde are increasingly favored for orthogonal strategies .

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